(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Overview
Description
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine (MPBP) is an organophosphorus compound that has been used in a variety of scientific and industrial applications. It is a colorless, odorless, and crystalline solid that is insoluble in water and soluble in organic solvents. MPBP is an organophosphorus compound that is derived from a mixture of biphenyl and diphenylphosphine. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. This compound has also been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Catalysis in Organic Synthesis
A series of bulky phosphines, including those with substituted biphenyl structures similar to (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine, have been developed for use in catalytic processes. For instance, these ligands have been employed in palladium-catalyzed telomerization of 1,3-butadiene with methanol, showcasing improved selectivity and yield over traditional ligands like triphenylphosphine (PPh₃). This is particularly important in processes like the Dow 1-octene process, where selectivity and stability of the catalyst are crucial for the efficient production of key intermediates like 1-methoxyocta-2,7-diene (1-MOD) (Tschan et al., 2010).
Mechanistic Studies in Organic Reactions
In studies exploring the reaction of arylphosphines with singlet oxygen, compounds structurally related to (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine were investigated to understand their reactivity and oxidation pathways. These studies provide insights into intramolecular vs. intermolecular oxidation processes, contributing to the broader understanding of phosphine chemistry and oxidation mechanisms (Gao et al., 2001).
Development of New Ligands for Transition Metal-Catalyzed Reactions
New chiral and bulky phosphine ligands based on the (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine framework have been synthesized for use in palladium-mediated organic transformations. These ligands, due to their steric bulk and unique structure, facilitate Suzuki–Miyaura cross-coupling reactions under mild conditions, leading to high yields of biaryl compounds. Such advancements highlight the role of these phosphines in developing more efficient and selective catalyst systems for organic synthesis (Leung et al., 2017).
Asymmetric Catalysis
Chiral diphosphine ligands derived from the biphenyl structure, similar to (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine, have been utilized in asymmetric catalysis, particularly in hydrogenation reactions. These ligands have been shown to induce high enantioselectivity in the hydrogenation of various substrates, demonstrating the critical role of ligand design in controlling the stereochemical outcome of catalytic reactions (Pai et al., 2002).
properties
IUPAC Name |
[2-(2-methoxyphenyl)phenyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPVWDCYRDZOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573745 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine | |
CAS RN |
402822-70-2 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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